molecular formula C15H22N2O3S B1309580 Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate CAS No. 850374-97-9

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate

Katalognummer B1309580
CAS-Nummer: 850374-97-9
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: WNLBLKQMNXRZLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, and molecules with potential applications in treating depression, cerebral ischemia, and as analgesics . These compounds are characterized by the presence of a piperidine ring, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from commercially available materials. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate is used as a starting material in one synthesis, leading to a compound with a yield of 49.9% after three steps . Another derivative was synthesized with a yield of 52% using a low-cost amination process . A high-yield method reaching up to 71.4% was established for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions . These syntheses are optimized for efficiency and yield, which is crucial for the production of intermediates for further drug development.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and FT-IR . X-ray diffraction (XRD) is also employed to evaluate the crystal structures of some compounds, revealing details such as dihedral angles and conformation of the piperazine ring . Density functional theory (DFT) calculations are used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the synthesized compounds' structures .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions during their synthesis. These reactions include amination, reduction, halogenation, condensation, and nucleophilic substitution . The choice of reaction and conditions is tailored to introduce specific functional groups and achieve the desired molecular architecture, which is essential for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized through spectroscopic methods and XRD. The compounds exhibit different melting points, and their structures are confirmed by 1H NMR spectroscopy . The molecular electrostatic potential and frontier molecular orbitals are analyzed using DFT to understand the electronic properties, which can influence the interaction with biological targets . Additionally, the compounds' crystal structures reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the compounds in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization for Anticancer Applications

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been synthesized through an optimized method achieving a high total yield of 71.4%. This compound serves as a crucial precursor in the development of inhibitors targeting the PI3K/AKT/mTOR pathway, which is significant in cancer cell growth and survival. Several small molecule anticancer drugs containing this compound have been reported, highlighting its potential in overcoming resistance issues in cancer therapy (Zhang et al., 2018).

Intermediate for Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is another variant synthesized for use as an important intermediate in creating biologically active compounds, such as crizotinib. This synthesis demonstrates the compound's role in the development of targeted therapies, with a total yield of 49.9% (Kong et al., 2016).

Crystal Structure for Structural Analysis

The structural analysis through X-ray diffraction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides insights into the molecular geometry and potential interactions of such compounds. Understanding the crystal structure aids in the design of new drugs by revealing how modifications can influence molecular stability and reactivity (Richter et al., 2009).

Key Intermediate for Vandetanib Synthesis

The compound serves as a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer. Through a series of acylation, sulfonation, and substitution reactions, a total yield of 20.2% was achieved. This showcases the compound's utility in complex drug synthesis processes (Wang et al., 2015).

Development of Nociceptin Antagonists

An efficient and practical asymmetric synthesis method for producing intermediates for nociceptin antagonists demonstrates the compound's versatility in therapeutic applications beyond cancer treatment. The synthesis process involves diastereoselective reduction and isomerization steps, highlighting the compound's potential in developing novel pain management therapies (Jona et al., 2009).

Wirkmechanismus

Target of Action

It is known that this compound is an important intermediate in many biologically active compounds such as crizotinib .

Mode of Action

It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Result of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Action Environment

It is known that the compound should be stored at a temperature of 28 c .

Eigenschaften

IUPAC Name

tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-12(9-18)21-13(16-10)11-5-7-17(8-6-11)14(19)20-15(2,3)4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBLKQMNXRZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406909
Record name TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850374-97-9
Record name 1,1-Dimethylethyl 4-(5-formyl-4-methyl-2-thiazolyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850374-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.